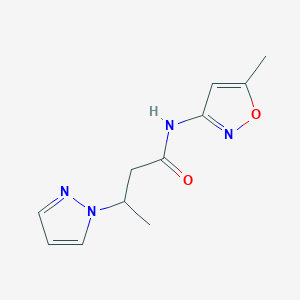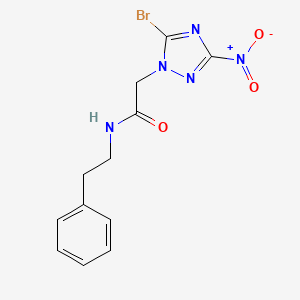![molecular formula C18H29ClN2O2 B6092199 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092199.png)
4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol, also known as piperacillin-tazobactam, is a combination antibiotic drug used to treat various bacterial infections. It was first introduced in the market in the mid-1990s and has since become a popular choice for treating infections caused by gram-negative bacteria.
Mécanisme D'action
The mechanism of action of 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam is similar to that of other beta-lactam antibiotics. Piperacillin works by inhibiting bacterial cell wall synthesis, while tazobactam protects this compound from being broken down by beta-lactamase enzymes produced by some bacteria. This combination results in a more effective antibiotic that can treat a wider range of bacterial infections.
Biochemical and physiological effects:
Piperacillin-tazobactam has been shown to have a number of biochemical and physiological effects. It can cause allergic reactions in some individuals, including skin rash, itching, and difficulty breathing. It can also cause gastrointestinal side effects, such as nausea, vomiting, and diarrhea. In rare cases, it can cause more serious side effects, such as seizures and liver damage.
Avantages Et Limitations Des Expériences En Laboratoire
Piperacillin-tazobactam has several advantages for lab experiments. It is a broad-spectrum antibiotic that can treat a wide range of bacterial infections. It is also relatively inexpensive and readily available. However, there are some limitations to using 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam in lab experiments. It can be difficult to control the dosage and administration of the drug, which can affect the results of the experiment. Additionally, some bacteria are resistant to this compound-tazobactam, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam. One area of research is the development of new antibiotics that can combat bacterial resistance to this compound-tazobactam and other beta-lactam antibiotics. Another area of research is the investigation of the mechanisms of bacterial resistance to antibiotics, with the goal of developing new strategies to overcome this resistance. Additionally, there is ongoing research into the safety and efficacy of this compound-tazobactam in treating bacterial infections, particularly those caused by gram-negative bacteria.
Méthodes De Synthèse
Piperacillin-tazobactam is synthesized by combining two different drugs, 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol and tazobactam. Piperacillin is a broad-spectrum penicillin antibiotic that works by inhibiting bacterial cell wall synthesis. Tazobactam, on the other hand, is a beta-lactamase inhibitor that protects this compound from being broken down by beta-lactamase enzymes produced by some bacteria. The combination of these two drugs results in a more effective antibiotic that can treat a wider range of bacterial infections.
Applications De Recherche Scientifique
Piperacillin-tazobactam has been extensively studied in various scientific research applications. It has been used in clinical trials to treat infections caused by gram-negative bacteria, including those resistant to other antibiotics. It has also been used in animal studies to investigate its efficacy and safety in treating bacterial infections. Additionally, 4-chloro-2-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}phenol-tazobactam has been used in microbiology research to study the mechanisms of bacterial resistance to antibiotics and to develop new antibiotics to combat these resistant bacteria.
Propriétés
IUPAC Name |
4-chloro-2-[[3-(2-hydroxyethyl)-4-(3-methylbutyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClN2O2/c1-14(2)5-7-21-9-8-20(13-17(21)6-10-22)12-15-11-16(19)3-4-18(15)23/h3-4,11,14,17,22-23H,5-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRGQVIQGJANOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCN(CC1CCO)CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6092126.png)

![4-bromo-2-{[4-(2-chlorobenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6092146.png)
![4-(5-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)benzonitrile](/img/structure/B6092168.png)

![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B6092177.png)
![5-{[(3-bromophenyl)amino]sulfonyl}-2-chloro-N-(2-methylphenyl)benzamide](/img/structure/B6092185.png)
![2-ethoxyethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B6092192.png)
![8,8-dimethyl-5-(2-nitrophenyl)-2-(propylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6092194.png)
![4-[(1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6092209.png)
![3-(4-chlorophenyl)-7-(2-thienyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6092213.png)
![3-amino-N-benzyl-4,5,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6092218.png)

